Hippuric acid-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

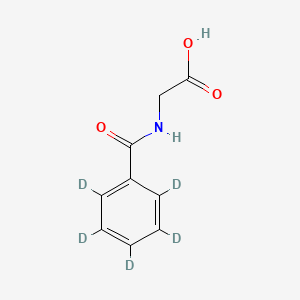

IUPAC Name |

2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAFMBKCNZACKA-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NCC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Hippuric Acid-d5: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Hippuric acid-d5, a deuterated stable isotope of hippuric acid. It details its chemical and physical properties, its crucial role in quantitative analysis, the biological significance of its non-labeled counterpart, and a detailed protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound

This compound is an isotopically labeled form of hippuric acid where five hydrogen atoms on the benzoyl group have been replaced with deuterium atoms.[1] As a stable, non-radioactive labeled compound, its primary application in research is as an internal standard for the accurate quantification of endogenous hippuric acid in biological samples using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[2]

The quantification of hippuric acid is of significant interest in various fields. Hippuric acid is a normal component of urine and a metabolic byproduct formed from the conjugation of benzoic acid and glycine in the liver and kidneys.[3][4] Its levels can indicate exposure to industrial solvents like toluene, reflect the activity of gut microbiota on dietary polyphenols, and serve as a potential biomarker for liver function, frailty in aging, and certain metabolic diseases.[5][6][7] The use of this compound allows researchers to correct for analytical variability, ensuring high precision and accuracy in these diagnostic and research applications.

Chemical and Physical Properties

The key properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

| Property | Value | Citation(s) |

| Chemical Name | 2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetic acid | [8] |

| Alternate Names | N-(Benzoyl-d5)glycine, 2-Benzamidoacetic Acid-d5 | [1] |

| CAS Number | 53518-98-2 | [1][2][8][9] |

| Molecular Formula | C₉H₄D₅NO₃ | [1] |

| Molecular Weight | 184.20 g/mol | [1][8] |

| Accurate Mass | 184.0896 Da | [8] |

| Appearance | White to Off-White Solid | [9][10] |

| Purity | >98% | [10] |

| Storage Temperature | 2-8°C or Room Temperature, away from light and moisture | [9][11] |

| Solubility (unlabeled) | Soluble in hot water and hot alcohol. Sparingly soluble in cold water. | [12] |

Biological Significance and Metabolic Pathway

Hippuric acid is an acyl glycine that is synthesized in the body, primarily in the liver.[4][5] The synthesis involves a two-step enzymatic process where benzoic acid is first activated to benzoyl-CoA, which then acylates the amino acid glycine to form hippuric acid.[3] This product is then eliminated from the body via urine.[4]

The benzoic acid precursor has two main origins:

-

Dietary Intake: Gut microbes metabolize complex polyphenols from plant-based foods like fruits, vegetables, and tea into aromatic compounds, including benzoic acid.[4][7]

-

Environmental Exposure: The body metabolizes toluene, a common industrial solvent, into benzoic acid, making urinary hippuric acid a widely used biomarker for occupational toluene exposure.[6]

The formation of hippuric acid is an energy-dependent process and is used as a clinical test for liver function.[5][13]

Experimental Protocols and Workflow

This compound is indispensable for quantitative bioanalysis. Its chemical structure is nearly identical to the target analyte (hippuric acid), causing it to co-elute chromatographically and exhibit similar ionization behavior in a mass spectrometer. However, its increased mass (due to the five deuterium atoms) allows it to be distinguished by the detector. By adding a known amount of this compound to every sample, it serves as a reliable internal standard to correct for sample loss during preparation and for matrix-induced variations during analysis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of hippuric acid in urine using this compound as an internal standard.

Detailed LC-MS/MS Protocol for Urine Analysis

This section provides a representative method for the simultaneous determination of hippuric acid in urine. This protocol is a composite based on established methodologies.[14][15][16]

Objective: To quantify the concentration of hippuric acid in urine samples using a validated LC-MS/MS method with this compound as an internal standard.

Materials:

-

Analytes: Hippuric acid standard, this compound (internal standard).

-

Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water. Formic acid.

-

Sample Matrix: Human or animal urine (can be pooled, unexposed urine for calibration standards).[17]

-

Equipment: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer, analytical balance, centrifuges, pipettes, vials.

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of hippuric acid in a suitable solvent (e.g., methanol).

-

Prepare a 1 mg/mL stock solution of this compound in the same solvent.

-

Create a series of working standard solutions by serially diluting the hippuric acid stock solution with synthetic or pooled urine to generate a calibration curve (e.g., over a range of 10 to 1000 µg/mL).[17]

-

Prepare a working internal standard (IS) solution of this compound at a fixed concentration (e.g., 10 µg/mL).

-

-

Sample Preparation:

-

Thaw frozen urine samples and vortex to mix.

-

Pipette 100 µL of each urine sample, calibrator, and quality control sample into a microcentrifuge tube.

-

Add 50 µL of the working IS solution (this compound) to every tube except for blank samples.

-

To precipitate proteins and extract the analyte, add 400 µL of acetonitrile.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean HPLC vial for analysis.

-

-

LC-MS/MS Instrumental Conditions:

-

LC System:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Injection Volume: 5 µL.

-

-

MS System:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Hippuric Acid: Q1: 178.1 -> Q3: 77.1

-

This compound: Q1: 183.1 -> Q3: 82.1

-

-

Note: Specific transitions and collision energies should be optimized for the instrument in use.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (Hippuric Acid / this compound) against the known concentration of the calibrators.

-

Use a weighted linear regression model (e.g., 1/x²) for the curve fit.[15]

-

Calculate the concentration of hippuric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.[15]

-

Safety and Handling

Based on safety data sheets (SDS) for hippuric acid (the non-deuterated form), the compound is considered hazardous.[10][18]

-

Hazards: Causes skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[10][11] Harmful if swallowed.[18]

-

Precautions: Handle in accordance with good industrial hygiene and safety practices.[18] Use in a well-ventilated area. Avoid breathing dust.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[18]

-

Storage: Keep containers tightly closed in a dry, well-ventilated place. Recommended storage is often refrigerated (2-8°C) or at room temperature, protected from light.[9][11]

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hippuric acid - Wikipedia [en.wikipedia.org]

- 4. Physiology of Hippuric acid_Chemicalbook [chemicalbook.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]

- 7. Hippuric acid: Could became a barometer for frailty and geriatric syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CAS 53518-98-2 | LGC Standards [lgcstandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. Glycine, ð-benzoyl (hippuric acid) (benzoyl-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 12. Hippuric Acid [drugfuture.com]

- 13. The biological synthesis of hippuric acid in vitro [authors.library.caltech.edu]

- 14. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]

- 15. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdc.gov [cdc.gov]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Hippuric Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hippuric acid-d5, a crucial isotopically labeled internal standard for biomedical and pharmaceutical research. The document details the synthetic pathways, experimental protocols, and quantitative data, and visualizes the key processes for enhanced understanding.

Introduction

Hippuric acid (N-benzoylglycine) is a significant metabolite resulting from the conjugation of benzoic acid and glycine, primarily in the liver.[1][2] Its deuterated isotopologue, this compound, where the five hydrogen atoms of the benzoyl group are replaced by deuterium, is an invaluable tool in mass spectrometry-based applications. It serves as an ideal internal standard for the accurate quantification of endogenous hippuric acid in biological matrices, aiding in metabolic studies, toxicology, and drug development.[3] The synthesis of this compound is a well-established process, typically involving a two-step approach: the preparation of benzoyl chloride-d5 followed by its reaction with glycine.

Synthetic Strategy and Isotopic Labeling

The most common and efficient method for synthesizing this compound is through the Schotten-Baumann reaction .[4][5] This reaction involves the acylation of an amine (glycine) with an acid chloride (benzoyl chloride-d5) in the presence of a base. The isotopic labeling is introduced via the use of a deuterated starting material, benzoic acid-d5, which is then converted to the reactive benzoyl chloride-d5 intermediate.

The overall synthetic workflow can be summarized as follows:

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of Benzoyl Chloride-d5 from Benzoic Acid-d5

This procedure outlines the conversion of benzoic acid-d5 to benzoyl chloride-d5 using thionyl chloride.

Materials:

-

Benzoic acid-d5

-

Thionyl chloride (SOCl₂)

-

Dry benzene (or other inert solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, place benzoic acid-d5.

-

Add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a small amount of dry benzene as a solvent.

-

Fit the flask with a reflux condenser and heat the mixture gently under reflux for 1-2 hours. The reaction is complete when the evolution of hydrogen chloride and sulfur dioxide gases ceases.

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation.

-

The resulting crude benzoyl chloride-d5 can be purified by fractional distillation under reduced pressure.

Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes the reaction of benzoyl chloride-d5 with glycine to yield this compound.[6][7]

Materials:

-

Glycine

-

10% Sodium hydroxide (NaOH) solution

-

Benzoyl chloride-d5

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Beaker and conical flask

-

Stirring apparatus

-

Buchner funnel and filter paper

Procedure:

-

Dissolve glycine in a 10% aqueous solution of sodium hydroxide in a conical flask. The amount of NaOH should be sufficient to neutralize the glycine and the HCl that will be formed during the reaction.

-

Cool the glycine solution in an ice bath.

-

Slowly add benzoyl chloride-d5 to the cold, stirred glycine solution. The addition should be done portion-wise to control the exothermic reaction.

-

After the addition is complete, continue to stir the mixture vigorously for 10-15 minutes.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the this compound.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the crude this compound by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from hot water.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Benzoic Acid-d5 | C₇HD₅O₂ | 127.16 | ~122 |

| Benzoyl Chloride-d5 | C₇D₅ClO | 145.60 | ~ -1 |

| Glycine | C₂H₅NO₂ | 75.07 | 233 (decomposes) |

| This compound | C₉H₄D₅NO₃ | 184.20 | ~187-190 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Data |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | ~12.5 (s, 1H, COOH), ~8.8 (t, 1H, NH), ~3.9 (d, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | ~171.9 (COOH), ~167.0 (C=O, amide), ~134.3 (C-ipso, benzoyl), ~131.9 (t, C-para, benzoyl), ~128.9 (t, C-meta, benzoyl), ~127.8 (t, C-ortho, benzoyl), ~41.8 (CH₂) |

| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 183.1 |

Note: The ¹³C NMR signals for the deuterated carbons of the benzoyl ring will appear as triplets due to C-D coupling.

Metabolic Pathway of Hippuric Acid Formation

Hippuric acid is a key metabolite in the detoxification pathway of benzoic acid. The following diagram illustrates this biochemical conversion, which is the basis for the use of this compound as a tracer in metabolic studies.[8][9][10]

Conclusion

The synthesis of this compound is a straightforward and well-documented process that is essential for the production of a high-quality internal standard for a variety of research applications. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize and utilize this valuable tool in their studies of metabolism, toxicology, and drug development. The use of this compound allows for precise and accurate quantification of its endogenous counterpart, leading to more reliable and robust scientific findings.

References

- 1. Physiology of Hippuric acid_Chemicalbook [chemicalbook.com]

- 2. Hippuric acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 8. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. google.com [google.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Hippuric Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hippuric acid-d5 is the deuterated analog of hippuric acid, a naturally occurring acyl glycine. In the realm of drug development and metabolic research, stable isotope-labeled compounds like this compound are invaluable tools. They serve as internal standards in quantitative analyses, primarily in liquid chromatography-mass spectrometry (LC-MS) assays, allowing for precise and accurate measurement of their non-deuterated counterparts in biological matrices.[1] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols, and relevant biological pathways.

Physical and Chemical Properties

This compound, also known as N-(Benzoyl-d5)glycine, possesses physical and chemical properties that are nearly identical to those of hippuric acid, with the key difference being its increased molecular weight due to the presence of five deuterium atoms on the phenyl ring. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetic acid | [2] |

| Synonyms | N-(Benzoyl-d5)glycine, 2-Benzamidoacetic acid-d5 | [3] |

| CAS Number | 53518-98-2 | [2][3] |

| Molecular Formula | C₉H₄D₅NO₃ | [3] |

| Molecular Weight | 184.20 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Purity | >95% (HPLC) | [2] |

Table 2: Physicochemical Data of Hippuric Acid (Non-deuterated)

| Property | Value | Reference |

| Melting Point | 187-191 °C | [4][5] |

| Boiling Point | 240 °C (decomposes) | [6] |

| Solubility in Water | 2.5 mg/mL (Sonication recommended) | [7] |

| Solubility in DMSO | 25 mg/mL (Sonication recommended) | [7] |

| Storage Temperature | +4°C | [2] |

Synthesis of Hippuric Acid

The synthesis of hippuric acid, and by extension this compound, is typically achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[8]

Experimental Protocol: Synthesis of Hippuric Acid

This protocol describes the synthesis of the non-deuterated hippuric acid and can be adapted for the synthesis of this compound by using benzoyl-d5 chloride as a starting material.

Materials:

-

Glycine

-

10% Sodium hydroxide (NaOH) solution

-

Benzoyl chloride

-

Concentrated Hydrochloric acid (HCl)

-

Ice

-

Carbon tetrachloride (CCl₄) or a suitable recrystallization solvent (e.g., ethanol/water mixture)[8][9]

-

Erlenmeyer flask

-

Beaker

-

Buchner funnel and filter paper

-

Stirring apparatus

Procedure:

-

Dissolution of Glycine: Dissolve a known amount of glycine in a 10% NaOH solution in an Erlenmeyer flask.[8]

-

Addition of Benzoyl Chloride: While stirring vigorously, add benzoyl chloride to the glycine solution in small portions. The reaction is exothermic and should be kept cool. Continue stirring until the odor of benzoyl chloride is no longer detectable.[8]

-

Acidification: Transfer the reaction mixture to a beaker containing crushed ice and slowly add concentrated HCl with stirring until the solution is acidic to litmus paper. A precipitate of crude hippuric acid will form.[8]

-

Isolation of Crude Product: Filter the crystalline precipitate using a Buchner funnel and wash it with cold water.[8]

-

Purification:

-

Washing: Wash the crude product with a small amount of cold carbon tetrachloride to remove unreacted benzoyl chloride and benzoic acid.[10]

-

Recrystallization: Dissolve the crude product in a minimal amount of boiling water or an ethanol/water mixture.[8][9] Allow the solution to cool slowly to form pure crystals of hippuric acid. Filter the crystals, wash with a small amount of cold solvent, and dry them.

-

-

Characterization: Determine the melting point of the purified hippuric acid and compare it to the literature value (187-188 °C).[6] Further characterization can be performed using techniques like IR and NMR spectroscopy.[11]

Metabolic Pathway: Benzoic Acid to Hippuric Acid

Hippuric acid is a normal metabolite found in urine and is formed from the conjugation of benzoic acid with the amino acid glycine.[6] This detoxification process primarily occurs in the liver and kidneys.[12] Benzoic acid itself can be derived from dietary sources, such as phenolic compounds in fruits and vegetables, or from the metabolism of other compounds like toluene.[6][13]

The biochemical pathway involves the activation of benzoic acid to its coenzyme A thioester, benzoyl-CoA, which then reacts with glycine in a reaction catalyzed by glycine N-acyltransferase.[14]

Analytical Methodology: Quantification using LC-MS/MS

This compound is predominantly used as an internal standard for the accurate quantification of endogenous hippuric acid in biological samples, such as urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

Experimental Protocol: LC-MS/MS Analysis of Hippuric Acid

The following is a generalized protocol for the analysis of hippuric acid in urine using this compound as an internal standard.

Materials and Reagents:

-

Urine sample

-

This compound (internal standard)

-

Acetonitrile, methanol, water (LC-MS grade)

-

Formic acid

-

Reversed-phase C18 column

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Vortex the samples to ensure homogeneity.

-

Prepare a working solution of the internal standard (this compound) in a suitable solvent (e.g., methanol).

-

Spike a known volume of the urine sample with the internal standard solution.

-

Dilute the spiked sample with a suitable solvent (e.g., mobile phase) to minimize matrix effects.[16]

-

Centrifuge the diluted sample to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject the prepared sample onto a reversed-phase C18 column.

-

Perform a gradient elution using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

-

The gradient program should be optimized to achieve good separation of hippuric acid from other matrix components.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify hippuric acid and this compound.

-

Monitor the specific precursor-to-product ion transitions for both analytes. For hippuric acid, this is typically m/z 178 -> 134, and for this compound, it would be m/z 183 -> 139.

-

-

-

Data Analysis:

-

Integrate the peak areas for both hippuric acid and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by analyzing a series of calibration standards with known concentrations of hippuric acid and a constant concentration of the internal standard.

-

Determine the concentration of hippuric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug metabolism and clinical diagnostics. Its utility as an internal standard enables the reliable quantification of hippuric acid, a key biomarker for various physiological and pathological states. This guide has provided a detailed overview of its physical and chemical properties, synthesis, metabolic context, and analytical applications, offering a valuable resource for laboratory professionals. The provided experimental protocols serve as a foundation for the practical application of this important stable isotope-labeled compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 53518-98-2 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hippuric acid CAS#: 495-69-2 [m.chemicalbook.com]

- 6. Hippuric acid - Wikipedia [en.wikipedia.org]

- 7. Hippuric acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scribd.com [scribd.com]

- 12. Physiology of Hippuric acid_Chemicalbook [chemicalbook.com]

- 13. google.com [google.com]

- 14. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]

- 15. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to Hippuric Acid-d5 in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate world of metabolic research, accuracy and precision are paramount. The quantification of endogenous metabolites provides a window into physiological and pathological states, making the reliability of analytical methods a critical concern. This technical guide delves into the core of a crucial tool in this field: hippuric acid-d5. As a stable isotope-labeled internal standard, this compound is instrumental in the precise measurement of its endogenous counterpart, hippuric acid, a key biomarker in various studies. This document will elucidate the mechanism of action of this compound, provide detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), present quantitative data in a clear, comparative format, and illustrate the associated metabolic and experimental workflows through detailed diagrams.

The Role of Hippuric Acid in Metabolism

Hippuric acid, an acylated amino acid, is a normal constituent of urine and a significant metabolite.[1] Its levels can fluctuate based on diet, gut microbiome activity, and exposure to certain aromatic compounds.[2][3][4] The biosynthesis of hippuric acid primarily involves the conjugation of benzoic acid with the amino acid glycine.[4] Benzoic acid itself is derived from various sources, including the metabolism of polyphenols from fruits and vegetables by the gut microbiota and exposure to industrial solvents like toluene.[2][3] Consequently, urinary or plasma concentrations of hippuric acid are often monitored as biomarkers for dietary intake of polyphenols, gut health, and exposure to xenobiotics.[2][4][5]

Mechanism of Action: The Stable Isotope Dilution Assay

The core function of this compound in metabolic studies is to serve as an internal standard in a stable isotope dilution assay (SIDA) for the accurate quantification of endogenous hippuric acid.[6][7]

The Principle:

The fundamental principle of SIDA is the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to a biological sample at the earliest stage of analysis.[7] This "spiked" internal standard, being chemically identical to the endogenous analyte, experiences the same physical and chemical variations throughout the entire analytical process. This includes:

-

Sample Preparation: Losses during extraction, precipitation, and derivatization.

-

Chromatographic Separation: Variations in retention time and elution profile.

-

Mass Spectrometric Ionization: Ion suppression or enhancement effects from the sample matrix.[7]

Because this compound behaves identically to endogenous hippuric acid, any losses or variations affecting the analyte will proportionally affect the internal standard. The mass spectrometer, however, can differentiate between the two compounds due to their mass difference. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, a highly accurate and precise quantification of the endogenous hippuric acid can be achieved, effectively canceling out any experimental inconsistencies.[7]

The following diagram illustrates the logical workflow of using a stable isotope-labeled internal standard.

Caption: Workflow of Stable Isotope Dilution using this compound.

Quantitative Data for LC-MS/MS Analysis

Accurate quantification using tandem mass spectrometry relies on monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). The following table summarizes the key quantitative parameters for hippuric acid and its deuterated internal standard, this compound.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Hippuric Acid | C₉H₉NO₃ | 179.17 | 178.06 | 77.04 | Negative |

| This compound | C₉H₄D₅NO₃ | 184.20[8] | 183.09 | 82.07 | Negative |

Note: The precursor ion in negative mode is [M-H]⁻. The product ion for hippuric acid corresponds to the benzoate fragment. The product ion for this compound corresponds to the deuterated benzoate fragment.

Experimental Protocol: Quantification of Hippuric Acid in Urine

This section provides a detailed methodology for the quantification of hippuric acid in human urine using this compound as an internal standard, based on established LC-MS/MS methods.[9][10][11]

4.1. Materials and Reagents

-

Hippuric Acid (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Urine (control and study samples)

4.2. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex each sample for 15 seconds to ensure homogeneity.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

-

Prepare a working internal standard solution of this compound in 50:50 acetonitrile:water.

-

In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the this compound internal standard solution.

-

Add 390 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-10 min: 5% B |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | See Table in Section 3 |

| Collision Energy | Optimized for each transition on the specific instrument |

4.4. Calibration and Quantification

Prepare a series of calibration standards by spiking control urine with known concentrations of hippuric acid. Process these standards in the same manner as the study samples, including the addition of the this compound internal standard. Construct a calibration curve by plotting the peak area ratio of hippuric acid to this compound against the concentration of hippuric acid. The concentration of hippuric acid in the unknown samples can then be determined from this calibration curve.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for hippuric acid quantification.

Metabolic Pathway of Hippuric Acid Formation

The formation of hippuric acid is a multi-step process involving both host and microbial metabolism. The diagram below illustrates the primary pathway from dietary polyphenols.

Caption: Biosynthesis pathway of hippuric acid.

Conclusion

This compound is an indispensable tool for researchers in the field of metabolomics. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of endogenous hippuric acid, a metabolite of significant interest in nutritional science, toxicology, and clinical research. By understanding its mechanism of action and adhering to validated experimental protocols, scientists can confidently generate reliable data, paving the way for new discoveries in health and disease. This guide provides the foundational knowledge and practical details necessary for the successful implementation of this compound in metabolic studies.

References

- 1. A fast and accurate colorimetric assay for quantifying hippuric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Hippurate as a metabolomic marker of gut microbiome diversity: Modulation by diet and relationship to metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of serum uric acid by isotope dilution mass spectrometry as a new candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. cdc.gov [cdc.gov]

- 11. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]

The Role of Hippuric Acid-d5 in Advancing Biomedical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biomedical research, the pursuit of analytical accuracy and precision is paramount. The quantification of endogenous and exogenous compounds in complex biological matrices demands robust methodologies to ensure data reliability. Hippuric acid-d5, a deuterated stable isotope-labeled derivative of hippuric acid, has emerged as a critical tool, primarily serving as an internal standard in mass spectrometry-based applications. Its near-identical physicochemical properties to the endogenous analyte, hippuric acid, allow it to navigate the analytical workflow in a parallel manner, effectively compensating for variations in sample preparation, chromatographic separation, and ionization efficiency. This technical guide provides an in-depth overview of the core applications of this compound in biomedical research, with a focus on its use in metabolomics, clinical diagnostics, and exposure monitoring.

Core Application: An Internal Standard for Accurate Quantification

The principal application of this compound lies in its role as an internal standard for the accurate quantification of hippuric acid in biological samples such as urine and plasma. Hippuric acid itself is a key metabolite, providing insights into various physiological and pathological states. It is a product of the conjugation of benzoic acid and glycine in the liver and is a well-established biomarker for toluene exposure. Furthermore, fluctuations in hippuric acid levels have been associated with gut microbiome diversity and metabolic syndrome. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis, as it allows for the correction of analytical variability, thereby enhancing the accuracy and precision of the results.[1]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The utilization of this compound is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound is spiked into the biological sample at the initial stage of sample preparation. Due to their almost identical chemical and physical properties, both the analyte (hippuric acid) and the internal standard (this compound) experience similar losses during extraction, derivatization, and analysis. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the endogenous hippuric acid can be accurately determined, irrespective of sample losses or matrix effects.

Applications in Biomedical Research

The utility of this compound as an internal standard extends across several key areas of biomedical research:

-

Metabolomics: In untargeted and targeted metabolomics studies, accurate quantification of metabolites is crucial for identifying biomarkers and understanding disease mechanisms. Hippuric acid is a frequently identified metabolite in urine and plasma, and its accurate measurement, facilitated by this compound, is essential for robust data interpretation. These studies often aim to correlate metabolic profiles with specific phenotypes, such as the relationship between gut microbiome diversity and metabolic health.

-

Biomonitoring of Toluene Exposure: Occupational and environmental exposure to toluene, a common industrial solvent, is a significant health concern. Toluene is metabolized in the body to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine. The quantification of urinary hippuric acid is a widely accepted method for monitoring toluene exposure.[2][3] The use of this compound as an internal standard in these analyses ensures the accuracy required for occupational health assessments.[2]

-

Clinical Diagnostics and Disease Biomarker Discovery: Altered levels of hippuric acid have been linked to various disease states. Therefore, the precise measurement of this metabolite is important in clinical research for the discovery and validation of disease biomarkers.

Quantitative Data from Method Validation Studies

The reliability of an analytical method hinges on its validation. The following tables summarize key performance parameters from a representative LC-MS/MS method for the quantification of hippuric acid, illustrating the level of accuracy and precision achievable with the use of a stable isotope-labeled internal standard. While the cited study utilized ¹³C₆-hippuric acid as a surrogate standard and l-phenylalanine-ring-d5 as an internal standard, the principles and expected performance are directly comparable to methods employing this compound.

| Parameter | Value | Reference |

| Analytical Range | 0.25 - 250 µg/mL | --INVALID-LINK-- |

| Regression Model | Weighted (1/x) quadratic | --INVALID-LINK-- |

| Correlation Coefficient (r²) | > 0.99 | --INVALID-LINK-- |

Table 1: Calibration Curve Parameters

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) | Reference |

| Low | < 15% | < 15% | ± 15% | ± 15% | --INVALID-LINK-- |

| Medium | < 15% | < 15% | ± 15% | ± 15% | --INVALID-LINK-- |

| High | < 15% | < 15% | ± 15% | ± 15% | --INVALID-LINK-- |

Table 2: Precision and Accuracy Data (Note: Specific values were not provided in the abstract, but the acceptance criteria are standard for bioanalytical method validation).

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of this compound as an internal standard. These protocols are based on established methods and can be adapted for specific research needs.

Protocol 1: Quantification of Hippuric Acid in Urine by LC-MS/MS

This protocol is adapted from the method described by Penner et al. (2010) for the analysis of hippuric acid in monkey urine.[4][5]

1. Materials and Reagents:

-

Hippuric acid standard

-

This compound (as internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples

2. Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of hippuric acid (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Prepare working standard solutions of hippuric acid by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL) in the same solvent.

3. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a microcentrifuge tube, combine 50 µL of urine sample with 100 µL of the working internal standard solution (this compound).

-

Add 850 µL of a precipitation solvent (e.g., acetonitrile) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate hippuric acid from other matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Hippuric acid: Precursor ion (m/z) → Product ion (m/z) (e.g., 178.1 → 77.0)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 183.1 → 82.0)

-

-

Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both hippuric acid and this compound.

-

Calculate the peak area ratio (hippuric acid / this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the hippuric acid standards.

-

Determine the concentration of hippuric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships where this compound plays a crucial role.

Caption: A generalized experimental workflow for the quantification of hippuric acid.

References

- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 2. ijrpc.com [ijrpc.com]

- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 4. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Hippuric Acid-d5 as a Biomarker for Toluene Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toluene, a ubiquitous aromatic hydrocarbon in industrial settings, poses significant health risks upon exposure. Monitoring this exposure is crucial for occupational health and safety. One of the primary methods for biological monitoring of toluene exposure is the quantification of its major metabolite, hippuric acid, in urine. However, the inherent variability of endogenous hippuric acid levels necessitates a robust and precise analytical methodology. The use of a stable isotope-labeled internal standard, such as hippuric acid-d5, in conjunction with mass spectrometry-based techniques, offers a superior approach to accurately quantify urinary hippuric acid concentrations, thereby providing a more reliable assessment of toluene exposure. This guide provides a comprehensive overview of the role of this compound as a biomarker, including detailed experimental protocols and data analysis.

Toluene Metabolism and the Role of Hippuric Acid

Upon inhalation or dermal absorption, toluene is primarily metabolized in the liver. The metabolic pathway involves the oxidation of the methyl group to form benzyl alcohol, which is further oxidized to benzaldehyde and then to benzoic acid. Finally, benzoic acid is conjugated with the amino acid glycine to form hippuric acid, which is then excreted in the urine. A minor pathway for toluene metabolism involves ring hydroxylation to form cresols. The glycine conjugation step is considered the rate-limiting step in this metabolic process.

This compound as an Internal Standard

Hippuric acid is a natural component of urine, with background levels influenced by diet, making the interpretation of urinary hippuric acid concentrations as a biomarker for toluene exposure challenging. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification. This compound is chemically identical to hippuric acid but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium on the benzene ring. This mass difference allows for its distinct detection by a mass spectrometer.

By adding a known amount of this compound to each urine sample prior to analysis, it co-elutes with the endogenous hippuric acid during chromatography and experiences similar ionization effects in the mass spectrometer. Any sample loss during preparation or variations in instrument response will affect both the analyte and the internal standard equally. Therefore, the ratio of the signal from the endogenous hippuric acid to the signal from the this compound provides a highly accurate and precise measure of the hippuric acid concentration, independent of these variables.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of urinary hippuric acid due to its high sensitivity and specificity. The following is a representative experimental protocol for the analysis of hippuric acid in urine using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents:

-

Hippuric acid certified reference material

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Control urine samples (from non-exposed individuals)

2. Preparation of Standards and Quality Controls:

-

Stock Solutions: Prepare stock solutions of hippuric acid and this compound (e.g., 1 mg/mL) in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of hippuric acid by serially diluting the stock solution with a mixture of water and methanol.

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) by diluting the stock solution with the same solvent mixture.

-

Calibration Standards: Prepare calibration standards by spiking control urine with the hippuric acid working standard solutions to achieve a desired concentration range (e.g., 0.1 to 100 µg/mL). Add the internal standard working solution to each calibration standard to a final concentration of, for example, 1 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

3. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 100 µL aliquot of each urine sample, calibration standard, and QC sample, add 10 µL of the this compound internal standard working solution.

-

Vortex briefly.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Hippuric Acid: m/z 178 -> 134; this compound: m/z 183 -> 139 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Data Presentation and Interpretation

The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following tables summarize typical validation parameters for such a method.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Typical Value |

| Calibration Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Recovery | > 85% |

Table 2: Comparison of Analytical Methods for Hippuric Acid

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS with this compound | Chromatographic separation followed by mass spectrometric detection using an internal standard. | High sensitivity, high specificity, accurate quantification. | Higher cost of instrumentation and reagents. |

| HPLC-UV | Chromatographic separation with ultraviolet detection. | Lower cost, widely available. | Lower sensitivity and specificity, potential for interferences. |

| Colorimetric Assay | Chemical reaction producing a colored product that is measured spectrophotometrically. | Simple, rapid, low cost. | Low specificity, prone to interferences from other urinary components. |

Conclusion

The quantification of urinary hippuric acid is a valuable tool for monitoring occupational exposure to toluene. However, the accuracy and reliability of this biomarker are significantly enhanced by the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS analysis. This approach effectively mitigates the impact of sample matrix effects and variations in analytical conditions, leading to more precise and dependable results. For researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies, the adoption of this methodology is highly recommended for obtaining high-quality data for the assessment of toluene exposure.

The Role of Hippuric Acid-d5 in Metabolomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of metabolomics, the pursuit of accurate and reproducible quantification of endogenous metabolites is paramount. Stable isotope-labeled internal standards are indispensable tools in achieving this goal, mitigating variability inherent in sample preparation and analytical instrumentation. Hippuric acid-d5, a deuterated analog of hippuric acid, has emerged as a critical internal standard for the precise measurement of its unlabeled counterpart in various biological matrices. This technical guide provides a comprehensive overview of the role of this compound in metabolomics research, detailing its applications, experimental protocols, and the metabolic context of hippuric acid.

Hippuric acid itself is a significant metabolite, reflecting aspects of diet, gut microbiome activity, and host metabolism. It is an acyl glycine formed through the conjugation of benzoic acid and glycine in the liver and kidneys[1]. The levels of hippuric acid in biological fluids, particularly urine, can be indicative of the consumption of polyphenol-rich foods like fruits, vegetables, and tea, as these compounds are metabolized by the gut microbiota to produce benzoic acid[1]. Consequently, the accurate quantification of hippuric acid is crucial for studies investigating dietary interventions, gut microbiome function, and their impact on human health and disease.

The Core Function of this compound: An Internal Standard

The primary role of this compound in metabolomics is to serve as an internal standard in mass spectrometry-based analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation behavior, while being distinguishable by its mass-to-charge ratio (m/z).

By introducing a known concentration of this compound into a biological sample at an early stage of sample preparation, any loss of the analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard. Similarly, variations in instrument response, such as ion suppression or enhancement caused by the sample matrix, will affect both the analyte and the internal standard to a similar extent. The ratio of the peak area of the endogenous hippuric acid to the peak area of the this compound is then used for quantification. This ratiometric approach significantly improves the accuracy, precision, and reproducibility of the measurement.

Applications in Metabolomics Research

The use of this compound as an internal standard is integral to a variety of research areas:

-

Nutritional Metabolomics: To accurately assess the intake of dietary polyphenols and their metabolism by the gut microbiota.

-

Clinical Biomarker Discovery: For the reliable quantification of hippuric acid as a potential biomarker for various conditions, including metabolic syndrome, kidney disease, and neurological disorders.

-

Pharmacokinetics and Drug Development: To monitor the metabolic fate of drugs that may influence or be metabolized through pathways involving benzoic acid and glycine conjugation.

-

Toxicology Studies: In the assessment of exposure to toluene, which is metabolized to benzoic acid and subsequently hippuric acid.

Experimental Protocols

The following sections provide a detailed methodology for the quantification of hippuric acid in human urine using this compound as an internal standard with LC-MS/MS.

Sample Preparation (Human Urine)

A simple "dilute-and-shoot" method is often sufficient for urine analysis, minimizing sample manipulation and potential for analyte loss.

-

Thawing and Centrifugation: Urine samples stored at -80°C are thawed on ice. Once thawed, samples are vortexed and centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any particulate matter.

-

Dilution and Internal Standard Spiking: The supernatant is transferred to a clean microcentrifuge tube. A 1:10 dilution is typically performed by adding 900 µL of a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) to 100 µL of the urine supernatant. The final concentration of this compound should be chosen to be within the linear range of the assay and comparable to the expected endogenous hippuric acid concentrations.

-

Vortexing and Transfer: The mixture is vortexed thoroughly to ensure homogeneity. The diluted sample is then transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative LC-MS/MS method. Specific parameters may need to be optimized based on the instrumentation used.

Table 1: LC-MS/MS Parameters for Hippuric Acid Quantification

| Parameter | Setting |

| Liquid Chromatography | |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 2 |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

Table 2: MRM Transitions for Hippuric Acid and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Hippuric Acid | 178.1 | 77.0 | 20 |

| This compound | 183.1 | 82.0 | 20 |

Note: The MRM transition for this compound is inferred based on the fragmentation of hippuric acid where the primary product ion (m/z 77) corresponds to the benzoyl group. With five deuterium atoms on the benzene ring, the mass of this fragment is expected to increase by 5 Da to m/z 82.

Data Analysis and Quantification

-

Peak Integration: The peak areas of the MRM transitions for both hippuric acid and this compound are integrated using the instrument's software.

-

Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled hippuric acid and a constant concentration of this compound. The ratio of the peak area of hippuric acid to the peak area of this compound is plotted against the concentration of hippuric acid.

-

Quantification: The concentration of hippuric acid in the unknown samples is calculated from the calibration curve using the measured peak area ratio.

Quantitative Data

The concentration of hippuric acid can vary significantly depending on the biological matrix, diet, and individual metabolic differences. The following table summarizes typical concentration ranges reported in the literature.

Table 3: Reported Concentrations of Hippuric Acid in Human Biological Fluids

| Biological Matrix | Concentration Range | Reference |

| Urine | 160 - 2010 mg/L | [3] |

| Urine | 0.25 - 250 µg/mL | [4][5] |

| Plasma | Not commonly reported, lower than urine |

Visualizing the Metabolic and Experimental Context

To better understand the role of this compound, it is helpful to visualize both the metabolic pathway of hippuric acid and the experimental workflow in which its deuterated form is used.

Caption: Metabolic pathway of hippuric acid formation.

References

- 1. liomicslab.cn [liomicslab.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hippuric acid, TMS derivative [webbook.nist.gov]

A Technical Guide to the Isotopic Purity and Stability of Hippuric Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Hippuric acid-d5 (N-(benzoyl-d5)glycine), a stable isotope-labeled internal standard essential for quantitative bioanalysis. The focus is on its isotopic purity and stability, offering detailed insights for its effective application in mass spectrometry-based assays.

Core Concepts in Isotopic Labeling

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] this compound, where five hydrogen atoms on the benzoyl ring are replaced with deuterium, is designed to mimic the physicochemical properties of its unlabeled counterpart, hippuric acid.[2] This ensures similar behavior during sample extraction, chromatography, and ionization, allowing for accurate correction of analytical variability.[1][3] Key to its function are high isotopic purity and stability.

Isotopic Purity of this compound

Isotopic purity refers to the extent to which the intended isotope (deuterium) has replaced the original isotope (protium) at the specified positions. This is a critical parameter as the presence of unlabeled or partially labeled species can interfere with the quantification of the analyte.

Quantitative Data Summary

The isotopic purity of this compound is typically determined by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While the exact isotopic distribution can vary between manufacturing batches, a representative specification for a high-quality standard is presented below.

Table 1: Representative Isotopic Purity and Chemical Purity of this compound

| Parameter | Specification | Method |

| Chemical Purity | >98% | HPLC |

| Isotopic Purity (benzoyl-d5) | ≥98% | Mass Spectrometry, NMR |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |

Table 2: Typical Isotopic Distribution for this compound

| Isotopologue | Relative Abundance (%) |

| d5 (fully labeled) | >98 |

| d4 | <2 |

| d3 | <0.5 |

| d2 | <0.1 |

| d1 | <0.1 |

| d0 (unlabeled) | <0.1 |

Note: Data is representative and may vary by lot. Refer to the Certificate of Analysis for lot-specific data.[4]

Stability of this compound

The stability of a deuterated standard is paramount for its reliable use over time. The primary concern for deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by protons from the surrounding environment.

Factors Affecting Stability

The C-D bonds on the aromatic ring of this compound are generally stable.[3] However, exposure to certain conditions can promote H/D exchange.

-

pH: Strongly acidic or basic conditions can facilitate H/D exchange. The amide proton is readily exchangeable, but this is not one of the deuterated positions.

-

Temperature: Elevated temperatures can increase the rate of H/D exchange and chemical degradation.

-

Solvent: Protic solvents, especially under catalytic conditions, can be a source of protons for back-exchange.[5]

Recommended Storage and Handling

To ensure long-term stability, this compound should be stored under controlled conditions.

Table 3: Recommended Storage and Stability Guidelines

| Condition | Recommendation |

| Solid Form | |

| Temperature | 2-8°C or as specified on the Certificate of Analysis.[6] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). |

| Light | Protect from light.[6] |

| In Solution | |

| Solvent | Aprotic solvents (e.g., acetonitrile, methanol) are preferred for stock solutions. |

| pH | Maintain a neutral pH if aqueous solutions are necessary for short-term use. |

| Storage | Store solutions at -20°C or -80°C. Conduct freeze-thaw stability studies if repeated use is planned.[1] |

Experimental Protocols

The following are detailed methodologies for the assessment of isotopic purity and stability of this compound.

Protocol for Isotopic Purity Assessment by LC-MS/MS

This method is used to determine the isotopic distribution of this compound.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Serially dilute the stock solution to a working concentration of 1 µg/mL in 50:50 methanol:water.

-

-

LC-MS/MS System:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution and separation of Hippuric acid.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

-

-

MS Method:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Full scan from m/z 170-190 to observe the parent ions.

-

Data Analysis: Integrate the peak areas for the [M-H]⁻ ions of each isotopologue (d0 to d5) and calculate their relative abundances.

-

Protocol for H/D Exchange Stability Study by NMR

This protocol assesses the stability of the deuterium labels over time in a protic solvent.

-

Sample Preparation:

-

Dissolve a known quantity of this compound in a deuterated NMR solvent that is miscible with water (e.g., DMSO-d6).

-

Add a known volume of a buffered D2O solution (e.g., phosphate buffer, pD 7.4).

-

An internal standard inert to H/D exchange (e.g., TSP) can be added for quantitative analysis.[7]

-

-

NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).

-

Time Points: Store the sample under controlled conditions (e.g., 25°C) and acquire subsequent ¹H NMR spectra at various time points (e.g., 24h, 48h, 1 week).

-

-

Data Analysis:

-

In the ¹H NMR spectrum, the appearance of signals in the aromatic region corresponding to the protons on the benzoyl ring indicates H/D back-exchange.

-

Integrate the signals of the appearing protons against the internal standard to quantify the percentage of deuterium loss over time.

-

Visualized Workflows

The following diagrams illustrate the key processes in the quality control and stability assessment of this compound.

Caption: Quality control workflow for this compound.

Caption: Factors influencing the stability of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 3. resolvemass.ca [resolvemass.ca]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. clinivex.com [clinivex.com]

- 7. organic chemistry - Monitoring H -> D exchange - Chemistry Stack Exchange [chemistry.stackexchange.com]

Safety and Handling of Hippuric Acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Hippuric acid-d5 (CAS No. 53518-98-2). The following sections detail the chemical and physical properties, hazard identification, protective measures, and experimental considerations for this deuterated analogue of hippuric acid. This document is intended to serve as a crucial resource for laboratory personnel to ensure safe handling and use in research and development settings.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of hippuric acid where five hydrogen atoms on the benzene ring have been replaced with deuterium.[1] While specific experimental data for the deuterated form is limited, the physical and chemical properties are expected to be very similar to those of its non-deuterated counterpart. The primary difference lies in the increased molecular weight due to the deuterium atoms.[2] Deuterated compounds are valuable in pharmaceutical research as they can help in studying drug metabolism, improve drug stability, and act as internal standards in analytical testing.[3][4]

Table 1: Physicochemical Data for this compound and Hippuric Acid

| Property | This compound | Hippuric Acid | Reference(s) |

| CAS Number | 53518-98-2 | 495-69-2 | [2][5] |

| Molecular Formula | C₉H₄D₅NO₃ | C₉H₉NO₃ | [6][7] |

| Molecular Weight | 184.20 g/mol | 179.17 g/mol | [2][5] |

| Appearance | White crystalline powder | White crystalline powder | [8] |

| Melting Point | Not explicitly stated, but expected to be similar to Hippuric Acid | 187-191 °C | [5][9] |

| Solubility | Not explicitly stated. Soluble in DMSO. | Soluble in hot water and hot alcohol. Partly miscible in cold water. | [5][8][10] |

| Storage Temperature | Room temperature, protected from light and moisture. Some suppliers recommend cold storage (e.g., -20°C). | Store below +30°C in a dry, well-ventilated place. | [5][11][12][13] |

Hazard Identification and Safety Precautions

As a deuterated analog, this compound is expected to have a similar hazard profile to Hippuric acid. It is considered a hazardous substance.[8] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 2: Hazard Identification for Hippuric Acid (as a proxy for this compound)

| Hazard | Description | GHS Classification | Reference(s) |

| Acute Oral Toxicity | Harmful if swallowed. Ingestion of less than 150g may be fatal or cause serious health damage. | Category 4 | [8][14][15] |

| Skin Irritation | Causes skin irritation. | Category 2 | [14][15][16] |

| Eye Damage | Causes serious eye damage. | Category 1 | [8][14][15][16] |

| Respiratory Irritation | May cause respiratory irritation. | Category 3 | [8][14][15][16] |

First Aid Measures

Immediate medical attention is crucial in case of exposure.

-

Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[8][16]

-

Skin Contact: Remove contaminated clothing. Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[8][17]

-

Inhalation: Remove from the contaminated area to fresh air. If irritation or discomfort persists, seek medical attention.[8][17]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.[8][14]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[8][15]

-

Skin and Body Protection: Wear a lab coat and, if necessary, a full protective suit to prevent skin contact.[14][15]

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.[14][17]

General Handling Practices

-

Avoid contact with skin and eyes.[17]

-

Do not breathe dust.[16]

-

Use in a well-ventilated area or under a fume hood.[17]

-

Wash hands thoroughly after handling.[14]

-

Do not eat, drink, or smoke in the laboratory.[16]

Storage Conditions

-

Protect from light and moisture.[11]

-

Store away from incompatible materials such as strong oxidizing agents.[14][17]

Spill and Disposal Procedures

-

Minor Spills: Clean up spills immediately. Use dry clean-up procedures to avoid generating dust. Place spilled material in a suitable, labeled container for waste disposal.[8][17]

-

Major Spills: Evacuate the area. Alert emergency responders. Wear appropriate PPE. Prevent spillage from entering drains or water sources.[8][17]

-

Disposal: All waste must be handled in accordance with local, state, and federal regulations.[8]

Experimental Protocols and Considerations

This compound is primarily used as an internal standard in quantitative analysis by methods such as liquid chromatography-mass spectrometry (LC-MS/MS).[12][18] Its deuteration provides a distinct mass-to-charge ratio, allowing for accurate quantification of its non-deuterated counterpart in biological matrices.

Representative Experimental Protocol: Quantification of Hippuric Acid in Urine using LC-MS/MS

This protocol is a synthesized example based on common practices for using deuterated internal standards.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards of non-deuterated Hippuric acid in the same solvent.

-

-

Sample Preparation:

-

Thaw urine samples at room temperature.

-

Vortex and centrifuge the samples to precipitate any solids.

-

To a 100 µL aliquot of urine supernatant, add a known amount of the this compound internal standard stock solution.

-

Perform a protein precipitation step by adding a solvent like acetonitrile, then vortex and centrifuge.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Use a suitable C18 reversed-phase column for chromatographic separation.[19]

-

The mobile phase can be an isocratic or gradient mixture of water and acetonitrile with a modifier like formic acid.[19]

-